An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboxylic acid (CAS No. 3721-95-7) is a cyclic carboxylic acid that serves as a vital building block in organic synthesis. Its unique four-membered ring structure imparts significant ring strain, which influences its chemical reactivity and makes it a valuable moiety in medicinal chemistry.[1][2] The cyclobutane (B1203170) ring offers conformational rigidity and metabolic stability, properties that are highly sought after in the design of bioactive molecules and approved pharmaceuticals, including Butorphanol and Boceprevir.[3][4][5] This guide provides a comprehensive overview of the key physical and chemical properties of cyclobutanecarboxylic acid, detailed experimental protocols for their determination, and logical workflows to assist researchers in its characterization.
General and Physicochemical Properties
Cyclobutanecarboxylic acid typically appears as a colorless to pale yellow or amber liquid.[2][6][7] However, with a melting point reported near ambient temperatures, it may also exist as a white crystalline solid.[1][3] It is an organic compound that is stable under standard storage conditions.[3][8]
Table 1: General and Physicochemical Properties of Cyclobutanecarboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 3721-95-7 | [3][4][9] |
| Molecular Formula | C₅H₈O₂ | [1][3][4] |
| Molecular Weight | 100.12 g/mol | [1][4][10] |
| Appearance | Colorless to light orange/yellow clear liquid or white crystalline solid | [1][3][6][9] |
| Density | 1.047 g/mL at 25 °C | [6][11] |
| Refractive Index (n20/D) | 1.444 | [6] |
| pKa | 4.785 at 25 °C | [3][6][12] |
| Flash Point | 83 °C (181.4 °F) | [9][10][13] |
| Boiling Point | ~195 - 196 °C | [4][6][9][11] |
| Melting Point | -7.5 °C (Note: values ranging from -20 °C to 31 °C have been reported) | [4][6][14] |
Solubility Profile
The solubility of cyclobutanecarboxylic acid is dictated by its molecular structure, which contains both a polar carboxylic acid group and a nonpolar cyclobutane ring.[1] The carboxylic acid moiety allows for hydrogen bonding, rendering it moderately to slightly soluble in water.[1][3][6] Its solubility in aqueous solutions is pH-dependent; it becomes more soluble at higher pH levels due to the formation of the deprotonated carboxylate salt.[1] The hydrophobic cyclobutane ring contributes to its good solubility in various organic solvents.[1][3]
Table 2: Solubility of Cyclobutanecarboxylic Acid
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble / Sparingly soluble | [3][6] |
| Methanol | Soluble | [6][12] |
| Chloroform | Soluble | [6][12] |
| Ethanol | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Diethyl Ether | Soluble | [1] |
| Dimethylformamide | Moderately soluble | [3] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of cyclobutanecarboxylic acid.
Table 3: Key Spectral Data for Cyclobutanecarboxylic Acid
| Technique | Key Features and Chemical Shifts (δ) | Source(s) |
| ¹H NMR | ~11.0 - 12.0 ppm: Broad singlet, corresponds to the carboxylic acid proton (-COOH).[15] ~3.18 ppm: Multiplet, corresponds to the methine proton (-CH).[15][16] ~1.74 - 2.60 ppm: Complex multiplets, corresponding to the methylene (B1212753) protons of the cyclobutane ring (-CH₂).[15][16] | [15][16] |
| ¹³C NMR | ~182 ppm: Carboxylic acid carbon (C=O). ~38 ppm: Methine carbon (-CH). ~25 ppm: Methylene carbons (-CH₂). ~18 ppm: Methylene carbon (-CH₂). | [17][18] |
| Infrared (IR) | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~2950 cm⁻¹: C-H stretch. ~1700 cm⁻¹: Strong C=O stretch (carbonyl). | [19] |
| Mass Spec (EI) | m/z 100: Molecular ion (M⁺). m/z 55: Prominent fragment. | [19] |
Experimental Protocols & Workflows
Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds.
Protocol for Melting Point Determination
The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[20]
Methodology:
-
Sample Preparation: Place a small amount of finely powdered cyclobutanecarboxylic acid on a clean, dry surface.[21] Push the open end of a glass capillary tube into the powder to collect a sample.[22] Tap the sealed end of the capillary on a hard surface to compact the solid to a height of 1-2 mm.[21][22]
-
Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[21][22] Place the assembly into a melting point apparatus (e.g., a Thiele tube with a high-boiling oil bath or a digital melting point device).[20][23]
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.[20] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[20]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂).[21] The melting point is reported as the range T₁ - T₂.
Protocol for Solubility Characterization
This protocol provides a systematic approach to determine the solubility class of an organic compound, which can reveal the presence of acidic or basic functional groups.
Methodology:
-
Water Solubility: In a small test tube, add ~25 mg of cyclobutanecarboxylic acid. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[24][25] Observe if the compound dissolves. If it is water-soluble, test the solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[26]
-
Aqueous Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution in portions, shaking vigorously.[24] Solubility indicates the presence of an acidic functional group. As a carboxylic acid, cyclobutanecarboxylic acid is expected to dissolve.
-
Aqueous Bicarbonate Solubility (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[24] Effervescence (CO₂ evolution) and dissolution indicate a strong acid, such as a carboxylic acid.
-
Aqueous Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution.[24][25] Lack of solubility confirms the absence of a basic functional group (like an amine).
-
Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., methanol, chloroform, hexane) by adding ~25 mg of the compound to 1 mL of the solvent and observing dissolution after stirring for 60 seconds.[27]
Safety and Handling
Cyclobutanecarboxylic acid is classified as a corrosive substance.[4][28] It can cause severe skin burns and serious eye damage.[28] It is also a combustible liquid.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[13][28]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Keep away from heat, sparks, and open flames.[29] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][29] The substance may be corrosive to metals.[28]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[28][29] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or doctor immediately.[28]
Conclusion
This technical guide provides a detailed summary of the essential physical properties of cyclobutanecarboxylic acid, catering to the needs of researchers and drug development professionals. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols and logical workflow diagrams provide practical guidance for laboratory characterization. A thorough understanding of these properties is indispensable for the effective use of cyclobutanecarboxylic acid as a precursor in organic synthesis and for ensuring its quality and purity in research and development applications.
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